molecular formula C13H11N3O4 B185634 N-(2,4-Dinitrophenyl)-M-toluidine CAS No. 964-79-4

N-(2,4-Dinitrophenyl)-M-toluidine

Cat. No.: B185634
CAS No.: 964-79-4
M. Wt: 273.24 g/mol
InChI Key: PKFVVWUEBWQRKF-UHFFFAOYSA-N
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Description

N-(2,4-Dinitrophenyl)-M-toluidine is a useful research compound. Its molecular formula is C13H11N3O4 and its molecular weight is 273.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

N-(2,4-Dinitrophenyl)-M-toluidine (DNT) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article explores the biological properties of DNT, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

DNT is a derivative of toluidine and contains a dinitrophenyl group. The synthesis typically involves the reaction of m-toluidine with 2,4-dinitrochlorobenzene under basic conditions. The general reaction scheme can be summarized as follows:

  • Reactants : m-Toluidine + 2,4-Dinitrochlorobenzene
  • Conditions : Basic medium (e.g., sodium hydroxide) in an organic solvent (e.g., ethanol).
  • Product : this compound

The resulting compound is characterized by its yellow crystalline form, which can be analyzed using techniques such as infrared spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.

Antimicrobial Properties

DNT has been evaluated for its antimicrobial activity against various bacterial strains. In vitro studies have shown that DNT exhibits significant inhibitory effects against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for several strains are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100
Bacillus subtilis10

These results suggest that DNT may serve as a potential candidate for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assays have been performed to assess the safety profile of DNT in human cell lines. The compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The results indicated that DNT has a moderate cytotoxic effect, with IC50 values reported as follows:

  • MDA-MB-231: IC50 = 35 µM
  • HepG2: IC50 = 40 µM

These findings highlight the need for further investigation into the mechanisms underlying the cytotoxic effects of DNT.

The biological activity of DNT is hypothesized to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : DNT may induce oxidative stress in cells, leading to apoptosis.
  • DNA Interaction : The dinitrophenyl group can intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : DNT may inhibit key enzymes involved in cellular metabolism or proliferation.

Study on Anticancer Activity

A recent study investigated the anticancer potential of DNT using animal models. Mice treated with DNT exhibited a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, suggesting that DNT effectively induces cell death in malignant cells.

Toxicological Assessment

In a toxicological assessment, DNT was evaluated for its effects on liver and kidney functions in rats. Results indicated no significant alterations in biochemical markers at lower doses; however, higher doses resulted in elevated liver enzymes, indicating potential hepatotoxicity.

Scientific Research Applications

Chemical Synthesis and Characterization

DNT is synthesized through the reaction of m-toluidine with 2,4-dinitrochlorobenzene. The synthesis involves nucleophilic substitution and can be optimized for yield and purity through various reaction conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

2.1. Toxicological Studies

DNT has been studied for its toxicological properties. Research indicates that it exhibits acute toxicity when ingested or absorbed through the skin, leading to irritation and potential systemic effects . This makes it a candidate for studying mechanisms of toxicity in laboratory settings.

2.2. Drug Development

The compound's ability to interact with biological molecules positions it as a useful tool in drug development. It can serve as a model compound to investigate structure-activity relationships (SAR) in pharmacology, particularly in developing new therapeutic agents targeting specific biological pathways .

3.1. Polymorphism Studies

DNT exhibits polymorphism, where it can exist in multiple crystalline forms with different physical properties. This characteristic is crucial for material science applications, particularly in pharmaceuticals where polymorphic forms can influence drug solubility and bioavailability .

Polymorph TypeColorCharacteristics
Form AYellowStable at room temperature
Form BOrangeHigher solubility
Form CRedExhibits unique thermal properties

3.2. Dye Applications

Due to its vibrant colors associated with different polymorphs, DNT can be explored as a dye in various applications, including textiles and plastics. Its color stability and resistance to fading make it suitable for commercial use .

Environmental Impact Studies

DNT is also relevant in environmental chemistry as a model compound for studying the degradation of nitroaromatic compounds in soil and water systems. Research has shown that DNT can undergo microbial degradation, which is significant for assessing the environmental fate of similar compounds .

Case Study 1: Toxicity Assessment

A study conducted on the effects of DNT on rat models highlighted its acute toxicity profile, demonstrating symptoms such as skin irritation and gastrointestinal distress upon exposure .

Case Study 2: Polymorphism Investigation

Research into the polymorphic forms of DNT revealed that different solvents can yield varying crystal structures, impacting their thermal stability and solubility profiles . This study emphasized the importance of solvent selection during crystallization processes.

Properties

IUPAC Name

N-(3-methylphenyl)-2,4-dinitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-9-3-2-4-10(7-9)14-12-6-5-11(15(17)18)8-13(12)16(19)20/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKFVVWUEBWQRKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80242224
Record name N-(2,4-Dinitrophenyl)-m-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

964-79-4
Record name N-(2,4-Dinitrophenyl)-m-toluidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000964794
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,4-Dinitrophenyl)-m-toluidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80242224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-DINITRO-3'-METHYLDIPHENYLAMINE
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